1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene
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Overview
Description
1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene is an organic compound with a complex structure, characterized by the presence of chlorine, ethoxy, fluoro, and methyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Chemical Reactions Analysis
1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form simpler hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and conditions often involve elevated temperatures and pressures to facilitate the reactions.
Scientific Research Applications
1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
1-Chloro-4-ethoxy-3-fluoro-2-methylbenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-4-methylbenzene: This compound lacks the ethoxy group, which significantly alters its chemical properties and reactivity.
1-Chloro-4-ethoxy-2-fluoro-3-methylbenzene: The position of the substituents on the benzene ring differs, affecting the compound’s overall behavior in chemical reactions.
Properties
Molecular Formula |
C9H10ClFO |
---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
YACHVLKBMAGDID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)C)F |
Origin of Product |
United States |
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